2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. Its structure comprises a benzylamine moiety, a phenylthio group, and a methoxyphenylacetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the reaction of 2-hydroxybenzylamine with 4-chlorothiophenol to form the intermediate 4-((2-hydroxybenzyl)amino)phenylthio compound. This intermediate is then reacted with 4-methoxyphenylacetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique chemical structure.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(4-methoxyphenyl)acetamide: shares similarities with other compounds containing benzylamine, phenylthio, and methoxyphenylacetamide groups.
4-((2-Hydroxybenzyl)amino)phenylthio compounds: These compounds have similar structures but may differ in their functional groups or substituents.
Methoxyphenylacetamide derivatives: These derivatives can have varying biological activities and chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
2-[4-[(2-hydroxyphenyl)methylamino]phenyl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-27-19-10-6-18(7-11-19)24-22(26)15-28-20-12-8-17(9-13-20)23-14-16-4-2-3-5-21(16)25/h2-13,23,25H,14-15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNXVHQMAJZOLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)NCC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763126-32-5 |
Source
|
Record name | 2-((4-((2-HYDROXYBENZYL)AMINO)PHENYL)THIO)-N-(4-METHOXYPHENYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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